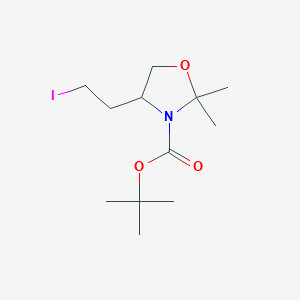
4-Chloro-benzenecarboximidic acid, hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-benzenecarboximidic acid, hydrazide is an organic compound with the molecular formula C7H8ClN3. It is a derivative of benzenecarboximidic acid, where a chlorine atom is substituted at the para position of the benzene ring, and the carboximidic acid group is further modified with a hydrazide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-benzenecarboximidic acid, hydrazide typically involves the reaction of 4-chlorobenzoyl chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
4-Chlorobenzoyl chloride+Hydrazine hydrate→4-Chloro-benzenecarboximidic acid, hydrazide+HCl
The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and improved safety. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and yield of the process .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-benzenecarboximidic acid, hydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
Oxidation: 4-Chlorobenzoic acid.
Reduction: 4-Chloroaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Chloro-benzenecarboximidic acid, hydrazide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Materials Science: It is used in the preparation of hydrazone-based materials, which have applications in sensors and optoelectronic devices.
Biological Studies: It is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of 4-Chloro-benzenecarboximidic acid, hydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The hydrazide group can form hydrogen bonds and other interactions with amino acid residues in the enzyme’s active site, leading to inhibition .
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorobenzhydrazide: Similar in structure but lacks the carboximidic acid group.
4-Hydroxybenzoic acid hydrazide: Similar hydrazide functionality but with a hydroxyl group instead of chlorine.
Cyanoacetohydrazide: Contains a cyano group instead of a chlorine atom.
Uniqueness
4-Chloro-benzenecarboximidic acid, hydrazide is unique due to the presence of both the chlorine atom and the carboximidic acid group, which confer distinct chemical reactivity and biological activity compared to other hydrazides.
Propiedades
Fórmula molecular |
C7H8ClN3 |
|---|---|
Peso molecular |
169.61 g/mol |
Nombre IUPAC |
N'-amino-4-chlorobenzenecarboximidamide |
InChI |
InChI=1S/C7H8ClN3/c8-6-3-1-5(2-4-6)7(9)11-10/h1-4H,10H2,(H2,9,11) |
Clave InChI |
YDLIPQYFLCGAII-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C(=N/N)/N)Cl |
SMILES canónico |
C1=CC(=CC=C1C(=NN)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




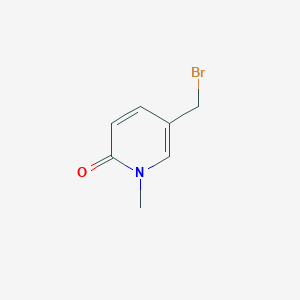

![Exo-9-azabicyclo[3.3.1]nonane-3-carbonitrile](/img/structure/B15123795.png)

![3-{[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B15123797.png)
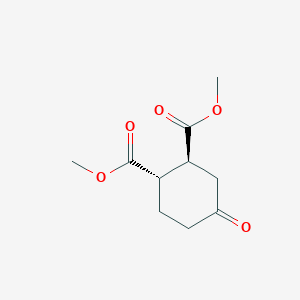
![(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B15123811.png)
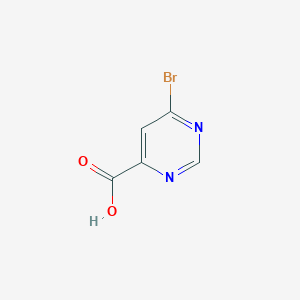
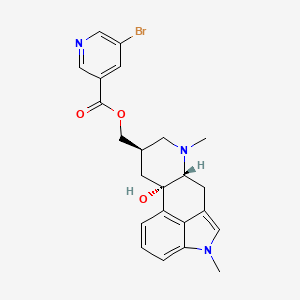
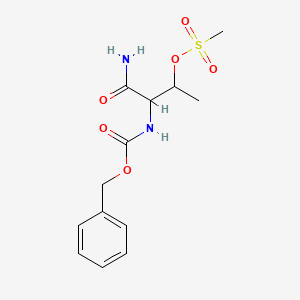
![[4-(4-cyanophenyl)phenyl] 4-butylbenzoate](/img/structure/B15123837.png)
